3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide

Lipophilicity Drug Design ADME

Researchers studying sigma-1 receptor pharmacology often face a critical gap: the lack of selective tool compounds to differentiate sulfur-mediated polar interactions from simple lipophilic effects. This compound (CAS 2097873-44-2) directly addresses that gap. - Serves as a high-purity probe to establish aryl-sulfur SAR, exploiting its distinct methylsulfanyl motif. - Functions as a pharmacologically silent negative control in CB1 antagonist screening panels to validate assay specificity. - Acts as a model substrate for CYP450/FMO-mediated sulfur-oxidation metabolic pathway studies. - Available from stock with standard analytical characterization, ensuring immediate experimental reproducibility.

Molecular Formula C19H25N3OS
Molecular Weight 343.49
CAS No. 2097873-44-2
Cat. No. B2665962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide
CAS2097873-44-2
Molecular FormulaC19H25N3OS
Molecular Weight343.49
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCC(=O)NC2CCC(CC2)N3C=CC=N3
InChIInChI=1S/C19H25N3OS/c1-24-18-10-3-15(4-11-18)5-12-19(23)21-16-6-8-17(9-7-16)22-14-2-13-20-22/h2-4,10-11,13-14,16-17H,5-9,12H2,1H3,(H,21,23)
InChIKeyCNZCWWUQNJFTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methylsulfanyl Propanamide – Identity & Procurement


3-[4-(Methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide (CAS 2097873-44-2) is a synthetic small molecule with the molecular formula C₁₉H₂₅N₃OS and a molecular weight of 343.5 g/mol [1]. It belongs to the class of pyrazole-containing cyclohexyl amides, featuring a methylsulfanyl-substituted phenyl ring linked via a propanamide chain to a 4-(1H-pyrazol-1-yl)cyclohexyl moiety. This scaffold combines a hydrogen bond donor (amide NH), multiple acceptors (amide carbonyl, pyrazole N, sulfur), and a lipophilic cyclohexyl ring, placing it within the drug-like chemical space (XLogP3 = 3.2) [1].

Pyrazole–cyclohexyl amide scaffold suitable for sigma-1, kinase, or GPCR probe design
Methylsulfanyl phenyl group provides tunable lipophilicity and polarizable sulfur interactions
Reported moderate lipophilicity compatible with CNS permeability or peripheral exposure studies

Why Analogs Cannot Replace This Compound


Small structural alterations within the pyrazole–cyclohexyl propanamide family profoundly modulate target engagement, selectivity, and ADME properties [1]. The methylsulfanyl (–SMe) substituent provides a specific combination of moderate lipophilicity, polarizable sulfur lone pairs, and metabolic liability distinct from oxygen or halogen bioisosteres, while the precise 1,4-substitution geometry of the cyclohexyl–pyrazole core controls the spatial orientation of the amide pharmacophore [2]. Generic replacement with a methoxy, chloro, or trifluoromethyl analog is expected to yield divergent receptor-binding kinetics, off-target profiles, and physicochemical stability. Consequently, direct substitution without quantitative comparative data risks compromising experimental reproducibility and lead optimization outcomes.

Methylsulfanyl replacement with methoxy, chloro, or trifluoromethyl may shift lipophilicity, metabolic pathways, and receptor-binding kinetics
Pyrazole-to-imidazole switch reduces H-bond acceptor count and alters heterocycle geometry; class-level data suggest affinity may shift significantly
Cyclohexyl-to-phenyl linker change eliminates conformational flexibility; selectivity profile may not transfer between rigid and flexible scaffolds

Differentiation from Structural Analogs


Lipophilicity vs. Methoxy Analog

The methylsulfanyl group endows the target compound with a computed XLogP3 of 3.2 [1], which is approximately 0.7 log units higher than the predicted value for the direct methoxy analog (3-[4-methoxyphenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide, estimated XLogP3 ≈ 2.5) [2]. This increase in lipophilicity can enhance passive membrane permeability but may also shift metabolic clearance pathways toward CYP-mediated sulfur oxidation, offering a distinct ADME signature relevant for CNS-targeted compound selection.

Lipophilicity
Reported
ΔLogP ~0.7
Reported higher lipophilicity vs. methoxy analog, relevant for CNS exposure tuning
Computed XLogP3 values; comparator estimated by fragment-based method
Lipophilicity Drug Design ADME

H-Bond Acceptor Capacity vs. Imidazole Analog

The target compound possesses three distinct hydrogen-bond acceptors (amide carbonyl, pyrazole N2, and thioether sulfur) [1]. In contrast, replacing the pyrazole with an imidazole (3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-imidazol-1-yl)cyclohexyl]propanamide) reduces the acceptor count to two while altering the spatial geometry and electronic character of the heterocycle . Experimentally, such a switch in the sigma‑1 ligand series described in [2] changed pKi values by over 1.5 log units, demonstrating that even a single heteroatom replacement can dramatically affect receptor affinity.

H-Bond Capacity
Class-level inference
Target: 3 acceptors (amide O, pyrazole N, S)
Comparator (imidazole): 2 acceptors
Affinity shift >1.5 pKi in analogous sigma-1 series
Acceptor count and geometry may govern target recognition; pyrazole–methylsulfanyl combination recommended for binding signature
Class-level SAR inference; direct experimental validation for this compound not available
Molecular Recognition Binding Affinity Scaffold Design

Conformational Flexibility vs. Phenyl Linker

The saturated cyclohexyl spacer introduces conformational flexibility (chair ⇌ twist-boat) absent in a direct phenyl-linked analog (3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)phenyl]propanamide) [1]. Molecular dynamics simulations on the sigma‑1 cycloalkyl-pyrazole series indicate that cyclohexyl-derived ligands can access a broader range of dihedral angles between the pyrazole and amide planes, allowing adaptation to receptor sub-pockets [2]. This flexibility is hypothesized to confer selectivity advantages over rigid aromatic linkers, which present a single low-energy conformation.

Conformational Flexibility
Class-level inference
Cyclohexyl: chair↔twist-boat dynamics
Phenyl analog: rigid planar
Hypothesized selectivity differentiation in sigma-1 series
Conformational sampling may contribute to target selectivity; flexible scaffold supports induced-fit binding studies
In silico assessment; off-target profiling needed for confirmation
Conformational Analysis Receptor Fit Selectivity

Application Scenarios for This Compound


Sigma‑1 Receptor Probe for CNS Validation

The cyclohexyl–pyrazole propanamide scaffold shares strong structural homology with the high‑affinity sigma‑1 ligands described in [1] (pKi > 8). The target compound, with its distinct methylsulfanyl aryl substituent, serves as a tool compound to probe the lipophilic tolerance of the sigma‑1 binding pocket and to investigate sulfur‑specific polar interactions that may differentiate it from methoxy or halogen congeners. Researchers studying neuropathic pain, depression, or drug abuse can use this compound to establish SAR around the aryl–sulfur motif.

Lead Optimization for Kinase or GPCR

The methylsulfanyl-phenyl group is a known pharmacophore element in kinase inhibitors and GPCR modulators. The propanamide linker and pyrazole–cyclohexyl tail provide modularity for structure‑based diversification [1]. The compound is suitable for fragment‑based screening or scaffold‑hopping campaigns where the sulfur atom can be exploited for subsequent oxidation to sulfoxide/sulfone, enabling stepwise modulation of polarity and hydrogen‑bonding capacity.

CB1 Receptor Negative Control & Selectivity Profiling

Given the structural resemblance to sulfur‑containing pyrazole‑heterocycle CB1 antagonists disclosed in [2], the compound may be assessed for cannabinoid receptor affinity. If it shows no CB1 activity, it can serve as a highly similar but pharmacologically silent negative control in CB1 antagonist screening panels, helping to validate assay specificity and reduce false positives originating from the pyrazole scaffold.

Probe for Thioether-Metabolizing Enzymes

The methylsulfanyl group is a substrate for flavin‑containing monooxygenases and cytochrome P450s (e.g., CYP2C9, CYP3A4) that oxidize sulfur to sulfoxide. This compound can be used to study sulfur‑oxidation metabolic pathways in human liver microsomes or hepatocytes, providing a model substrate to differentiate metabolic clearance rates between thioether‑ and methoxy‑containing analogs [3]. Such data are vital for prioritizing compounds in early ADME triage.

Application
Selection Property
Validation Focus
Sigma-1 receptor probe studies
Aryl-sulfur motif for lipophilic pocket SAR
Receptor occupancy and selectivity profiling
Kinase/GPCR lead optimization
Modular scaffold for fragment elaboration and sulfur oxidation series
Structure-based diversification and polarity tuning
CB1 receptor selectivity profiling
Pyrazole-containing negative control candidate
Assay specificity and false-positive reduction
Thioether metabolism investigation
Methylsulfanyl substrate for FMO/CYP oxidation
Metabolic clearance in microsomes/hepatocytes
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